molecular formula C23H35N3O4 B11829831 Tert-butyl 3-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)pyrrolidine-1-carboxylate

Tert-butyl 3-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)pyrrolidine-1-carboxylate

Cat. No.: B11829831
M. Wt: 417.5 g/mol
InChI Key: VVUJTGOQLKMGLC-UHFFFAOYSA-N
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Description

Tert-butyl 3-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a benzyloxycarbonyl-protected amine, and a pyrrolidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl group: This is often done using tert-butyl chloroformate in the presence of a base.

    Attachment of the benzyloxycarbonyl-protected amine: This step involves the reaction of the pyrrolidine derivative with benzyloxycarbonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.

    Reduction: Reduction reactions can target the benzyloxycarbonyl group, converting it to a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Products include oxidized derivatives of the benzyloxycarbonyl group.

    Reduction: Products include primary amines.

    Substitution: Products include substituted derivatives at the benzyloxycarbonyl group.

Scientific Research Applications

Tert-butyl 3-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in drug development.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing a reactive amine that can interact with various biological targets. The pyrrolidine ring provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate: Similar in having a tert-butyl group and a protected amine.

    Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Shares the tert-butyl group and a protected amine but differs in the core structure.

Uniqueness

Tert-butyl 3-((4-(((benzyloxy)carbonyl)amino)cyclohexyl)amino)pyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring, a benzyloxycarbonyl-protected amine, and a tert-butyl group

Properties

Molecular Formula

C23H35N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

tert-butyl 3-[[4-(phenylmethoxycarbonylamino)cyclohexyl]amino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C23H35N3O4/c1-23(2,3)30-22(28)26-14-13-20(15-26)24-18-9-11-19(12-10-18)25-21(27)29-16-17-7-5-4-6-8-17/h4-8,18-20,24H,9-16H2,1-3H3,(H,25,27)

InChI Key

VVUJTGOQLKMGLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2CCC(CC2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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